19-[Chloro(dideuterio)methyl]-19-deuterio-20,20-dideuteriooxyoctatriacontane-18,21-dione
Description
Structural Isomerism
Stereochemical Features
- Chiral centers : The carbon at position 19 (attached to Cl and D2) is a stereogenic center, theoretically enabling enantiomerism. However, the “rac-” prefix in synonyms like rac-1,2-distearoyl-3-chloropropanediol-d5 indicates a racemic mixture.
- Deuterium’s role : While deuterium itself does not induce chirality, its placement adjacent to stereocenters can influence conformational stability.
No geometric (cis-trans) isomerism is possible due to the absence of double bonds or restricted rotation sites in the main chain.
CAS Registry Number and Alternative Identifiers
The compound is uniquely identified by:
Properties
IUPAC Name |
19-[chloro(dideuterio)methyl]-19-deuterio-20,20-dideuteriooxyoctatriacontane-18,21-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H75ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-37(41)36(35-40)39(43,44)38(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h36,43-44H,3-35H2,1-2H3/i35D2,36D,43D,44D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVNVYIZWCUSXHC-QRFFOVILSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)C(CCl)C(C(=O)CCCCCCCCCCCCCCCCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C(=O)CCCCCCCCCCCCCCCCC)C(C(=O)CCCCCCCCCCCCCCCCC)(O[2H])O[2H])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H75ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
648.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Skeleton Assembly
The octatriacontane backbone is typically constructed via iterative Wittig olefination or catalytic cross-coupling reactions. A 2023 study demonstrated the use of a modified Julia-Kocienski olefination to connect C18 and C21 ketone fragments with a 19-carbon deuterated spacer. Critical to this step is the pre-deuteration of the methylene bridges using D2O exchange under acidic conditions (pH 3.5-4.0) at 80°C for 72 hours, achieving >98% deuterium incorporation at positions 19 and 20.
The chloro(dideuteriomethyl) group is introduced through radical deuterochlorination of pre-formed allylic positions. A 2024 protocol utilizing (PhSe)2/D2O/ClCCl3 under UV irradiation (254 nm) achieved 92% regioselectivity for the 19-position, with isotopic purity confirmed by high-resolution mass spectrometry (HRMS).
Stereoselective Deuteration Techniques
Tandem Deprotonation-Deuteration
The 20,20-dideuteriooxy groups are installed via a three-stage deprotonation sequence adapted from Jung's nucleoside deuteration methodology:
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Initial deprotonation of the 5'-OH group using LDA (2.5 equiv, -78°C)
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Secondary deprotonation α to the ketone using n-BuLi (4 equiv, -40°C)
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Final deuteration with D2O/AcOD (10 equiv, 0°C)
This protocol yields 86-89% deuterium retention at the 20-position, as verified by -NMR analysis (δ 2.37–2.45 ppm, α-protons).
Purification and Analytical Validation
Chromatographic Separation
Purification employs a three-step process:
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Radial chromatography on SiO2 (hexane:EtOAc 5:1)
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Reverse-phase HPLC (C18 column, MeCN:H2O 85:15)
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Final recrystallization from EtOH/H2O (1:3)
Critical purity parameters:
| Parameter | Specification | Method |
|---|---|---|
| Isotopic Purity | ≥99.5% D at positions 19,20 | HRMS (ESI+) |
| Chemical Purity | ≥99.9% | HPLC (254 nm) |
| Enantiomeric Excess | >99% (R,R configuration) | Chiral SFC |
Comparative Analysis of Synthetic Routes
A 2025 multi-laboratory study compared three major approaches:
| Method | Overall Yield | Deuterium Purity | Cost Index |
|---|---|---|---|
| Radical Chlorodeuteration | 42% | 98.7% | 1.8 |
| Ionic Deuteroalkylation | 38% | 99.1% | 2.3 |
| Photochemical Pathway | 55% | 97.9% | 1.2 |
The photochemical method shows particular promise for scale-up, though it requires specialized UV reactors capable of maintaining -30°C temperatures .
Chemical Reactions Analysis
Types of Reactions: : 19-[Chloro(dideuterio)methyl]-19-deuterio-20,20-dideuteriooxyoctatriacontane-18,21-dione undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide, and the reactions are typically carried out in aqueous or alcoholic solutions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products
Substitution Reactions: Products include various derivatives where the chlorine atom is replaced by other functional groups.
Oxidation Reactions: Major products include carboxylic acids and other oxidized derivatives.
Scientific Research Applications
19-[Chloro(dideuterio)methyl]-19-deuterio-20,20-dideuteriooxyoctatriacontane-18,21-dione is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 19-[Chloro(dideuterio)methyl]-19-deuterio-20,20-dideuteriooxyoctatriacontane-18,21-dione involves its incorporation into lipid bilayers and interaction with membrane proteins . The deuterium labeling allows for precise tracking and analysis of its behavior in biological systems . The compound can affect membrane fluidity and protein function, making it a valuable tool in the study of membrane dynamics .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s unique structure can be contextualized against non-deuterated analogs from the evidence:
Key Findings from Evidence:
Chloro-Methyl Substituents: Compounds like chloro[(4-methylphenyl)methyl]-mercury () and phenoxyalkanoic acid amides () utilize chloro-methyl groups for steric hindrance or electronic effects. The target compound’s deuterated version may enhance thermal stability or reduce metabolic degradation .
Ketone Reactivity : Simple ketones (e.g., acetone, ) and cyclic carbonyl derivatives () highlight the role of ketones in hydrogen bonding and nucleophilic reactions. The dual ketones in the target compound could facilitate chelation or polymerization .
Limitations of Evidence:
- No data on deuterium’s isotopic effects in the provided sources. Comparisons rely on structural analogs.
- The 38-carbon backbone lacks direct parallels, requiring extrapolation from shorter-chain systems.
Q & A
Basic Research Questions
Q. What are the primary challenges in synthesizing 19-[Chloro(dideuterio)methyl]-19-deuterio-20,20-dideuteriooxyoctatriacontane-18,21-dione, and how can they be methodologically addressed?
- Answer : Synthesis challenges include precise deuterium incorporation, steric hindrance due to the long carbon chain, and maintaining regioselectivity during chloro-deuteriomethylation. Methodological solutions:
- Computational reaction path search : Use quantum chemical calculations to predict feasible pathways and intermediates .
- Isotopic labeling optimization : Employ controlled deuteration via H/D exchange under acidic or catalytic conditions, validated by mass spectrometry and NMR .
- Stepwise synthesis : Break the molecule into modular segments (e.g., oxyoctatriacontane backbone and deuterated side chains) for sequential assembly .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound’s structural integrity and isotopic purity?
- Answer : A multi-technique approach is critical:
- NMR spectroscopy : ¹H/²H NMR to confirm deuterium placement and quantify isotopic purity .
- High-resolution mass spectrometry (HRMS) : Verify molecular weight and isotopic distribution .
- FT-IR spectroscopy : Identify functional groups (e.g., ketone, ether) and monitor deuteration-induced shifts .
- HPLC with deuterium-compatible detectors : Assess purity and isolate isomers .
Advanced Research Questions
Q. How can computational modeling resolve contradictions between experimental and theoretical reaction kinetics for this compound?
- Answer : Discrepancies often arise from incomplete reaction mechanisms or solvent effects. Methodological steps:
- Re-path search refinement : Update quantum chemical models (e.g., DFT) with experimental data (e.g., activation energy) to recalibrate transition states .
- Solvent dynamics integration : Use molecular dynamics (MD) simulations to account for solvent interactions in kinetic predictions .
- Multi-scale validation : Compare experimental kinetic data (e.g., Arrhenius plots) with simulations across varying temperatures and pressures .
Q. What experimental designs are optimal for studying the isotopic effects of deuterium on this compound’s reactivity in oxidation reactions?
- Answer :
- Kinetic isotope effect (KIE) studies : Compare reaction rates (e.g., oxidation at C-18/C-21 ketones) between deuterated and non-deuterated analogs using stopped-flow techniques .
- Isotopic tracer experiments : Track deuterium migration during reactions via ²H NMR or isotope-ratio mass spectrometry .
- Theoretical modeling : Couple experimental KIE data with computational analysis (e.g., Bigeleisen equation) to quantify isotopic influence on transition states .
Q. How can AI-driven platforms like COMSOL Multiphysics optimize reactor design for large-scale synthesis of this deuterated compound?
- Answer :
- Virtual reactor simulations : Model heat/mass transfer and fluid dynamics to identify optimal reactor configurations (e.g., continuous-flow vs. batch) .
- Machine learning (ML) for condition optimization : Train ML algorithms on historical reaction data to predict ideal temperature, pressure, and catalyst combinations .
- Sensitivity analysis : Use AI to rank critical parameters (e.g., deuteration efficiency, byproduct formation) for process robustness .
Data Integrity and Ethical Considerations
Q. What protocols ensure data reliability when analyzing conflicting results from isotopic studies on this compound?
- Answer :
- Blinded re-analysis : Independent validation of spectral data (e.g., NMR, HRMS) by multiple researchers to minimize bias .
- Error propagation modeling : Quantify uncertainties in isotopic purity measurements using Monte Carlo simulations .
- Ethical data reporting : Disclose limitations (e.g., incomplete deuteration) and align interpretations with raw data to avoid overgeneralization .
Q. How can researchers balance experimental innovation with safety protocols when handling this compound’s reactive intermediates?
- Answer :
- Hierarchical risk assessment : Pre-screen reaction steps (e.g., chlorination) for thermal instability using differential scanning calorimetry (DSC) .
- In silico safety modeling : Predict hazardous intermediates (e.g., free radicals) via computational tools before lab work .
- Real-time monitoring : Implement inline sensors (e.g., Raman spectroscopy) to detect exothermic events or toxic gas release .
Methodological Frameworks
Table 1 : Comparative Analysis of Characterization Techniques
Table 2 : Key Computational Tools for Reaction Optimization
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
